2-(2-oxopiperidin-3-yl)acetic acid
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Overview
Description
2-(2-oxopiperidin-3-yl)acetic acid is a chemical compound that features a piperidine ring with a ketone group at the second position and an acetic acid moiety attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of quinoline organocatalysts and trifluoroacetic acid to afford enantiomerically enriched piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include multi-step synthesis involving cyclization, hydrogenation, and functional group protection/deprotection steps. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols, alkanes, and other reduced derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
2-(2-oxopiperidin-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-oxopiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and acetic acid moieties allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxopiperidin-3-yl)acetic acid: Similar structure with a ketone group at the sixth position instead of the second position.
N-Dodecyl-5-oxopyrrolidin-2-carboxylic acid: Contains a pyrrolidine ring with a ketone group and a carboxylic acid moiety.
Uniqueness
2-(2-oxopiperidin-3-yl)acetic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Biological Activity
2-(2-oxopiperidin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₃NO₃
- Molecular Weight : 157.19 g/mol
- CAS Number : 1628175-87-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been shown to inhibit specific enzymes linked to cancer progression and metabolic disorders, making it a candidate for further pharmacological studies.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in D423 glioma cells, with an IC50 value of approximately 16 nM .
- Case studies involving animal models indicated that treatment with this compound resulted in tumor regression and improved survival rates .
- Enzyme Inhibition :
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Data Table of Biological Activities
Activity Type | Model/Cell Line | IC50 Value | Reference |
---|---|---|---|
Anticancer (D423) | Glioma Cells | 16 nM | |
Enzyme Inhibition | Enolase | Not specified | |
Neuroprotection | Neuronal Cells | Not specified | Preliminary Studies |
Case Studies
- Tumor Regression Study :
- Enzyme Activity Assessment :
Properties
CAS No. |
1368113-34-1 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-oxopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h5H,1-4H2,(H,8,11)(H,9,10) |
InChI Key |
QJYQNYXPOPJYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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